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Cat. No.: B157852 Get Quote

An In-depth Technical Guide to the Physical Characteristics of 5-Benzyl-2-furoic Acid

Abstract
5-Benzyl-2-furoic acid (CAS No. 1917-16-4) is a carboxylic acid derivative featuring a furan

core, a scaffold of significant interest in medicinal chemistry and materials science. A

comprehensive understanding of its physical characteristics is paramount for its effective

application, from predicting its behavior in biological systems to designing robust manufacturing

processes. This guide provides an in-depth analysis of the key physicochemical properties of 5-
Benzyl-2-furoic acid, supported by detailed experimental protocols for their determination. We

bridge theoretical data with practical, field-proven insights to equip researchers with the

knowledge necessary for seamless integration of this compound into their development

pipelines.

Introduction and Molecular Structure
5-Benzyl-2-furoic acid is an organic compound that merges a furan-2-carboxylic acid moiety

with a benzyl group at the 5-position. This unique combination of a planar, aromatic

heterocyclic ring and a flexible, lipophilic benzyl group imparts specific properties that are

critical for its interaction with biological targets and its behavior in various solvent systems. The

carboxylic acid group serves as a key hydrogen bond donor and acceptor, significantly

influencing the molecule's acidity and solubility.

The structural integrity and purity of a sample are the foundation of any reliable research.

Before delving into its physical properties, it is crucial to confirm the identity and structure of the

compound.
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Figure 1: 2D Chemical Structure of 5-Benzyl-2-furoic acid.

Core Physicochemical Properties
A summary of the fundamental physical and chemical identifiers for 5-Benzyl-2-furoic acid is

presented below. These values are the cornerstone for safety data sheet (SDS) generation,

regulatory submissions, and initial experimental design.

Property Value Source(s)

CAS Number 1917-16-4 [1][2]

Molecular Formula C₁₂H₁₀O₃ [1]

Molecular Weight 202.21 g/mol [1]

Appearance
White to off-white crystalline

solid (Expected)
Inferred

Melting Point 104 - 107 °C [1][3]

Boiling Point 359.7 ± 30.0 °C (Predicted) [3]

Density 1.231 ± 0.06 g/cm³ (Predicted) [3]

pKa 3.35 ± 0.10 (Predicted) [3]

Melting Point and Thermal Stability
The melting point is a critical indicator of purity for a crystalline solid.[4] For a pure compound,

the melting range is typically narrow (0.5-1.0°C), whereas impurities tend to depress the

melting point and broaden the range.[5] The reported melting point of 104-107°C for 5-Benzyl-
2-furoic acid suggests it is a stable solid at room temperature, suitable for standard handling

and storage.

Expert Insight:
The sharpness of the melting range is your first and most accessible clue to the purity of your

batch. A broad range (>2°C) is a red flag that necessitates further purification, such as
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recrystallization, before proceeding with more sensitive assays where impurity concentration

could be a critical confounding variable.

Protocol for Melting Point Determination (Capillary
Method)
This protocol outlines the standard procedure using a modern digital melting point apparatus.

[6]

Sample Preparation:

Ensure the 5-Benzyl-2-furoic acid sample is completely dry and finely powdered.[4] If

necessary, gently grind the crystals in a mortar and pestle.

Press the open end of a glass capillary tube into the powder, forcing a small amount of the

sample into the tube.

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

For consistent results, drop the tube through a long, vertical glass tube to ensure dense

packing.[7] The packed sample height should be approximately 3 mm.

Apparatus Setup:

Turn on the melting point apparatus and set a starting temperature approximately 15°C

below the expected melting point (e.g., set to 90°C).[7]

Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium and an accurate

reading.

Insert the packed capillary tube into the sample holder in the heating block.

Measurement:

Observe the sample through the magnifying lens.

Record the temperature at which the first drop of liquid appears (T₁).
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Continue heating and record the temperature at which the last solid crystal melts into a

transparent liquid (T₂).[7]

The melting range is reported as T₁ - T₂.

Perform the measurement in duplicate or triplicate to ensure reproducibility.

Solubility Profile
Solubility is a determinative factor for drug development, influencing everything from

formulation to bioavailability. The presence of both a lipophilic benzyl group and a polar

carboxylic acid group suggests that 5-Benzyl-2-furoic acid will exhibit solubility in a range of

organic solvents, with pH-dependent solubility in aqueous media.

Expert Insight:
For carboxylic acids, solubility in aqueous solutions is critically dependent on pH. Below its

pKa, the compound exists predominantly in its neutral, less soluble form (R-COOH). Above its

pKa, it deprotonates to the more soluble carboxylate salt (R-COO⁻). This behavior is key for

designing extraction, purification, and formulation strategies. For instance, the compound can

be extracted from an organic solvent into an aqueous basic solution (e.g., 5% NaHCO₃ or

NaOH) and then precipitated out by re-acidifying the aqueous layer.[8][9]

Predicted and Inferred Solubility
While specific quantitative data is not readily available, a qualitative profile can be inferred from

its structure and the properties of related compounds like 2-furoic acid and 5-hydroxymethyl-2-

furancarboxylic acid.[10][11]

Aqueous Solvents: Low solubility in neutral water, increasing significantly in basic solutions

(e.g., sodium bicarbonate, sodium hydroxide) due to salt formation.[12]

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen

bonding with the carboxylic acid group.[10]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble.[10][11]

Nonpolar Solvents (e.g., Hexane): Expected to have low solubility.
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Protocol for Qualitative Solubility Determination
This workflow provides a systematic approach to classify the solubility of an unknown or poorly

characterized compound.[12][13]

Interpretation

Add ~25 mg of Sample
to 0.75 mL Solvent

Water

5% NaOH

Insoluble

5% NaHCO₃

Soluble
(Indicates Acidic Group)

5% HCl

Insoluble

Soluble in NaHCO₃

=> Strong Acid (e.g., Carboxylic Acid)

Soluble

Insoluble in NaHCO₃,
Soluble in NaOH

=> Weak Acid (e.g., Phenol)

Insoluble

Soluble in HCl
=> Organic Base (e.g., Amine)

Click to download full resolution via product page

Figure 2: Experimental workflow for solubility classification.

Water Solubility: Add ~25 mg of 5-Benzyl-2-furoic acid to a test tube containing 0.75 mL of

deionized water. Vortex vigorously for 30 seconds. Observe for dissolution.[12]
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Aqueous Base Solubility: If insoluble in water, add the sample to a new test tube with 0.75

mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic functional group.

[8]

Bicarbonate Test: If soluble in NaOH, test for a strongly acidic group. Add the sample to 0.75

mL of 5% NaHCO₃ solution. Effervescence (CO₂ evolution) and dissolution confirm the

presence of a carboxylic acid.[9]

Organic Solvent Solubility: Systematically test solubility in various organic solvents (e.g.,

ethanol, acetone, ethyl acetate, dichloromethane) using the same sample-to-solvent ratio to

establish a practical solvent profile for reactions and chromatography.

Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in

solution. For a drug candidate, the pKa dictates its charge state at physiological pH (typically

~7.4), which in turn governs its membrane permeability, receptor binding, and pharmacokinetic

properties. The predicted pKa of ~3.35 for 5-Benzyl-2-furoic acid is slightly lower than that of

benzoic acid (~4.2), indicating it is a moderately strong organic acid, consistent with other

furoic acid derivatives.[3][14] The electron-withdrawing nature of the furan ring contributes to

the stabilization of the carboxylate anion, increasing acidity.

Expert Insight:
While predicted pKa values are excellent starting points, experimental determination is

essential for accurate modeling. Potentiometric titration is the gold standard method. The pKa

is the pH at which the acid is 50% ionized, which corresponds to the midpoint of the titration

curve (the half-equivalence point).[15] This point is where the concentrations of the protonated

acid [HA] and the deprotonated conjugate base [A⁻] are equal.

Protocol for pKa Determination by Potentiometric
Titration

Preparation:

Accurately weigh approximately 100-200 mg of 5-Benzyl-2-furoic acid and dissolve it in a

suitable volume (e.g., 50-100 mL) of deionized water. Gentle warming may be required to
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aid dissolution; if so, cool the solution to room temperature before proceeding.[15] If water

solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, but this will

yield an apparent pKa (pKa*).

Prepare a standardized solution of ~0.1 M NaOH.

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

Titration:

Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the

calibrated pH electrode.

Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

After each addition, allow the pH reading to stabilize and record both the volume of titrant

added and the corresponding pH.

Continue adding titrant until the pH shows a sharp inflection and then plateaus in the basic

region.

Data Analysis:

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

Determine the equivalence point (Vₑ), which is the point of maximum slope on the titration

curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/

ΔV).

The half-equivalence point is located at Vₑ / 2.

The pKa is the pH value of the solution at the half-equivalence point.[15]

Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and quality control. While

experimental spectra for 5-Benzyl-2-furoic acid are not widely published, its features can be

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_153/153-LABMAN_PDF_05/4-OrganicAcidID.pdf
https://web.williams.edu/wp-etc/chemistry/epeacock/EPL_CHEM_153/153-LABMAN_PDF_05/4-OrganicAcidID.pdf
https://www.benchchem.com/product/b157852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reliably predicted based on its constituent functional groups and data from analogous

compounds.[16][17]

¹H NMR Spectroscopy
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which

may be exchangeable with D₂O.[17]

Aromatic Protons (Phenyl Ring): A multiplet integrating to 5 protons, expected in the range of

7.2-7.4 ppm.

Furan Protons: Two doublets, each integrating to 1 proton. Based on 2-furoic acid, these

would appear around 6.5-7.5 ppm.[16] The specific chemical shifts will be influenced by the

benzyl substituent.

Methylene Protons (-CH₂-): A singlet integrating to 2 protons, expected around 4.0 ppm,

shifted downfield by the adjacent furan and phenyl rings.

¹³C NMR Spectroscopy
Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm.[16]

Aromatic Carbons (Phenyl & Furan): A series of signals between ~110-160 ppm. The furan

carbons attached to the oxygen and the carboxyl group will be the most downfield.

Methylene Carbon (-CH₂-): A single peak expected around 30-40 ppm.

Infrared (IR) Spectroscopy
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of

the hydrogen-bonded dimer form of carboxylic acids.

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

C-O Stretch: A band around 1200-1300 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution

patterns on the furan and phenyl rings.

Protocol for Acquiring NMR and IR Spectra
NMR Sample Preparation:

Dissolve 5-10 mg of 5-Benzyl-2-furoic acid in ~0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean NMR tube.[16] DMSO-d₆ is often preferred for carboxylic

acids to ensure the acidic proton is observable.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16]

IR Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the powdered solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect the spectrum. This method is fast and requires minimal sample preparation.

Alternatively, for transmission IR, prepare a KBr pellet by mixing a small amount of sample

with dry KBr powder and pressing it into a transparent disk.

Conclusion
The physical characteristics of 5-Benzyl-2-furoic acid—its defined melting point, predictable

solubility profile, moderate acidity, and distinct spectroscopic signatures—define it as a well-

behaved molecule for research and development. The protocols and expert insights provided in

this guide serve as a comprehensive resource for scientists, enabling them to confidently

handle, analyze, and utilize this compound. Adherence to these rigorous analytical practices is

the foundation of sound scientific and developmental outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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